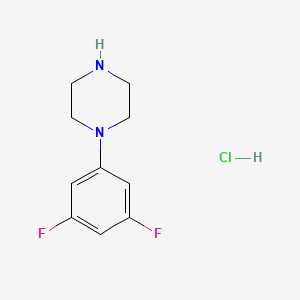







|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6]Cl.[F:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([F:16])[CH:15]=1)[NH2:12].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[ClH:1].[F:8][C:9]1[CH:10]=[C:11]([N:12]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:13]=[C:14]([F:16])[CH:15]=1 |f:2.3.4,6.7|
|


|
Name
|
|
|
Quantity
|
13.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCNCCCl
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 48 hours
|
|
Duration
|
48 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
the obtained mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for additional 24 hours
|
|
Duration
|
24 h
|
|
Type
|
FILTRATION
|
|
Details
|
Then crystals were collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
successively washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the solvent
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in a small amount of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
by adding a 4N hydrochloric acid/dioxane solution
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC=1C=C(C=C(C1)F)N1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |